![molecular formula C12H17NO B14252538 3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol CAS No. 287195-70-4](/img/structure/B14252538.png)
3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a methyl group and an imine linkage, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol typically involves the condensation reaction between 3-methyl-2-aminophenol and 3-methylbutanal. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction mixture is usually refluxed in a suitable solvent such as ethanol or methanol to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The purification process typically involves recrystallization or chromatography techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the imine linkage can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cresols: Similar in structure but lack the imine linkage.
Phenol: The simplest phenolic compound, lacking the methyl and imine groups.
Aniline: Contains an amino group attached to the aromatic ring but lacks the hydroxyl group.
Uniqueness
3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol is unique due to the presence of both a phenolic hydroxyl group and an imine linkage, which confer distinct chemical reactivity and biological activity compared to other phenolic compounds.
Propriétés
Numéro CAS |
287195-70-4 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-methyl-2-(3-methylbutylideneamino)phenol |
InChI |
InChI=1S/C12H17NO/c1-9(2)7-8-13-12-10(3)5-4-6-11(12)14/h4-6,8-9,14H,7H2,1-3H3 |
Clé InChI |
HMINVXRWPMQFJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)O)N=CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



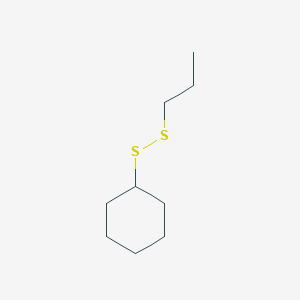
![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)



![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
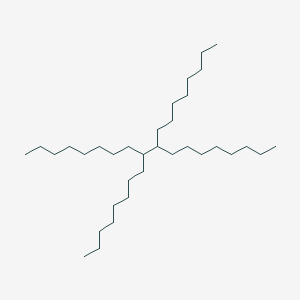
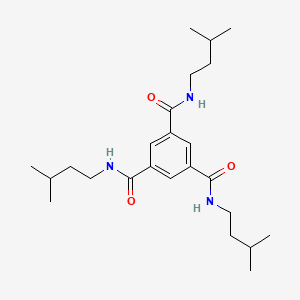
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)
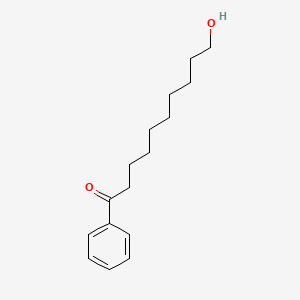
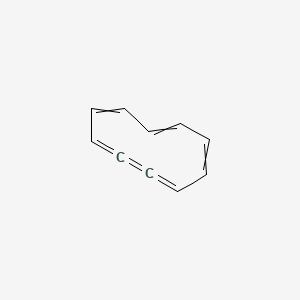
![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

